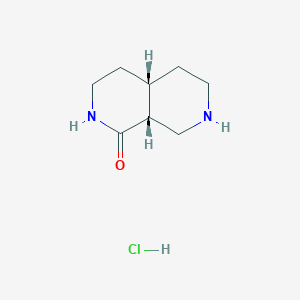

(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one; hydrochloride, commonly known as Octahydro-1H-naphthridine hydrochloride, is a chemical compound that has shown promise in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- A study by Ravi et al. (2018) discusses the novel synthesis of substituted 3-aryl-1,8-naphthyridine derivatives. These compounds were synthesized and evaluated for their antimicrobial activity. This research highlights the potential biomedical applications of naphthyridine derivatives in developing new antimicrobial agents (Ravi et al., 2018).

Environmental Impact

- Falandysz (1998) provides insights into polychlorinated naphthalenes (PCNs), which include chloronaphthalenes as widespread global environmental pollutants. These compounds, similar in structure to naphthyridines, accumulate in biota and can contribute to toxicity through the aryl hydrocarbon receptor-mediated mechanism (Falandysz, 1998).

Synthesis and Characterization in Chemistry

- Hair et al. (2000) discuss the synthesis and characterization of 8-(dimethylamino)-1-naphthyl derivatives of aluminum, gallium, and indium. The study focuses on the chemical synthesis and properties of naphthyridine-related compounds, indicating their importance in inorganic chemistry (Hair et al., 2000).

Pharmaceutical Research

- Schwehm et al. (2014) present the preparation and structural analysis of various naphthyridine derivatives, illustrating their role as key intermediates towards the synthesis of potential new polycyclic medicinal chemical structures (Schwehm et al., 2014).

Crystallography

- Burrett et al. (2014) study the crystal structure of a related compound, providing insights into the molecular configuration and potential applications in material science (Burrett et al., 2014).

Kinetic Studies

- Santos et al. (1993) explore the kinetics of rearrangement of Diels–Alder adducts of activated benzoquinones, a process that is significant in the synthesis of naphthyridine derivatives (Santos et al., 1993).

Antitumor Activity

- Insuasty et al. (2013) investigate the potential antitumor activity of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, highlighting the relevance of naphthyridine derivatives in cancer research (Insuasty et al., 2013).

Electroluminescence and Materials Science

- Wu et al. (2001) discuss the use of star-shaped molecules based on diphenylthienylamines for electroluminescence applications, indicating the potential use of naphthyridine derivatives in electronic and optical materials (Wu et al., 2001).

Mécanisme D'action

Target of Action

The primary target of (4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride is DNMT3A . DNMT3A is a DNA methyltransferase enzyme that plays a crucial role in the establishment of DNA methylation patterns during development .

Mode of Action

This compound acts as a potent and allosteric inhibitor of DNMT3A . It inhibits DNMT3A activity by disrupting protein-protein interactions . This disruption prevents DNMT3A from interacting with other proteins, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of DNMT3A affects the DNA methylation pathways . DNA methylation is a biochemical process that plays a key role in the regulation of gene expression. By inhibiting DNMT3A, this compound can disrupt normal DNA methylation patterns, potentially leading to changes in gene expression .

Result of Action

The compound induces apoptosis of acute myeloid leukemia (AML) cell lines . It also induces differentiation of distinct AML cell lines, including cells with mutated DNMT3A R882 . This suggests that the compound could have potential therapeutic applications in the treatment of AML.

Propriétés

IUPAC Name |

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h6-7,9H,1-5H2,(H,10,11);1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOUYEAKLZFBOB-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CCNC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]2[C@@H]1CCNC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)

![3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2898044.png)

![2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine](/img/structure/B2898049.png)

![N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2898051.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2898054.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2898055.png)

![6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2898056.png)